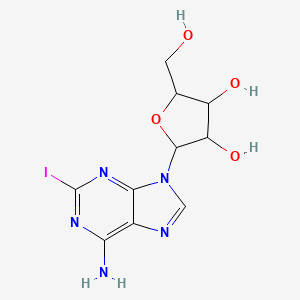

2-Iodoadenosine

Description

BenchChem offers high-quality 2-Iodoadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodoadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12IN5O4 |

|---|---|

Molecular Weight |

393.14 g/mol |

IUPAC Name |

2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) |

InChI Key |

MGEBVSZZNFOIRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Iodoadenosine: Discovery, Synthesis, and Synthetic Utility

The following technical guide details the discovery, synthesis, and application of 2-Iodoadenosine.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Introduction: The Strategic Pivot of the Purine Ring

2-Iodoadenosine (2-Iodo-A) represents a critical "pivot point" in nucleoside chemistry. While adenosine itself acts as a potent signaling molecule via P1 purinergic receptors (A1, A2A, A2B, A3), its native structure lacks the steric bulk or functional handles required for high subtype selectivity.

The introduction of an iodine atom at the C2 position serves two distinct, high-value purposes:

-

Steric & Electronic Modulation: The large iodine atom occupies the "minor groove" equivalent in receptor binding pockets, often enhancing affinity for A2A receptors by displacing water molecules or engaging in halogen bonding.

-

Synthetic Activation: The C2-iodine bond is weak and highly polarizable, making it an ideal electrophile for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Stille). This allows for the rapid library generation of 2-alkynyl, 2-aryl, and 2-alkenyl adenosines—a structural class that includes approved drugs like Regadenoson.

Historical Discovery and Synthetic Evolution

The synthesis of 2-iodoadenosine was historically challenging due to the sensitivity of the glycosidic bond and the competing reactivity of the exocyclic amine at C6.

The Early Challenges (Pre-1980s)

Early attempts to functionalize the C2 position of adenosine relied on nucleophilic displacement of 2-chloroadenosine or 2-methylthioadenosine. These reactions often required harsh conditions (high heat, sealed tubes) that led to depurination (cleavage of the ribose sugar).

The Breakthrough: Nair and Richardson (1982)

The definitive synthetic route was established by Vasu Nair and S.G. Richardson in the early 1980s.[1] They utilized a non-aqueous diazotization-iodination strategy.

-

Innovation: Instead of using aqueous sodium nitrite (which hydrolyzes the intermediate to guanosine), they employed isoamyl nitrite (an organic nitrite) in diiodomethane (CH₂I₂).

-

Mechanism: The reaction proceeds via the selective diazotization of the C2-exocyclic amine of 2,6-diaminopurine riboside. The resulting diazonium species undergoes a radical-mediated iodine abstraction from the solvent (CH₂I₂), yielding 2-iodoadenosine directly.

The Modern Era: The Matsuda Coupling (1985)

While Nair provided the molecule, Akira Matsuda demonstrated its utility. In 1985, Matsuda et al. published the palladium-catalyzed cross-coupling of 2-iodoadenosine with terminal alkynes. This "Matsuda Reaction" became the gold standard for synthesizing A2 adenosine receptor agonists.

Detailed Experimental Protocols

Protocol A: The "Nair-Richardson" Modified Synthesis (Direct Iodination)

Best for: Small to medium scale preparation (100 mg - 5 g) starting from 2,6-diaminopurine riboside.

Reagents:

-

Substrate: 2,6-Diaminopurine riboside (2-aminoadenosine)

-

Reagent: Isoamyl nitrite (freshly distilled recommended)

-

Solvent/Reagent: Diiodomethane (CH₂I₂)

-

Solvent: Anhydrous THF (optional co-solvent for solubility)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, suspend 2,6-diaminopurine riboside (1.0 eq) in diiodomethane (10-15 volumes).

-

Expert Insight: 2,6-Diaminopurine riboside has poor solubility. Diiodomethane acts as both solvent and iodine source. If the slurry is too thick, a small amount of anhydrous THF or DMF can be added, but excess polar solvent may reduce yield by quenching the diazonium intermediate.

-

-

Diazotization: Heat the mixture to 60°C. Add isoamyl nitrite (3.0 - 5.0 eq) dropwise over 20 minutes.

-

Causality: The slow addition prevents the "runaway" evolution of nitrogen gas and ensures a steady concentration of the diazotizing agent relative to the substrate.

-

-

Reaction: Raise the temperature to 80-85°C and stir for 1-2 hours. The reaction mixture will darken significantly (iodine liberation).

-

Monitoring: Monitor by TLC (CHCl₃:MeOH 85:15). The starting material (very polar) will disappear, replaced by a less polar UV-active spot (2-iodoadenosine).

-

-

Workup (Critical):

-

Purification: Recrystallize from water or ethanol/water.

-

Yield Expectations: 45-65%.

-

Protocol B: The "Guano-Conversion" Route (Indirect)

Best for: Large scale or when 2,6-diaminopurine riboside is unavailable.

Pathway: Guanosine

-

Chlorination: Treat Guanosine with POCl₃ and N,N-dimethylaniline to yield 2-amino-6-chloropurine riboside.

-

Iodination: Subject the intermediate to the Nair conditions (Isoamyl nitrite/CH₂I₂/CuI) to convert the C2-NH₂ to C2-I.

-

Ammonolysis: Treat 2-iodo-6-chloropurine riboside with methanolic ammonia at room temperature.

-

Selectivity: The C6-chloro group is more reactive toward nucleophilic aromatic substitution (SnAr) than the C2-iodo group, allowing selective conversion to the adenosine core without losing the iodine.

-

Visualizing the Synthesis & Application

The following diagram illustrates the primary synthesis pathway and the subsequent Matsuda coupling, highlighting the chemical logic of the transformation.

Figure 1: The synthetic flowchart from Guanosine/DAP to 2-Iodoadenosine and its subsequent application in cross-coupling.

Quantitative Data: Reaction Conditions & Yields[4]

| Parameter | Nair & Richardson (Classical) | Modern Optimized (Modified Nair) | Guanosine Route (Indirect) |

| Starting Material | 2,6-Diaminopurine Riboside | 2,6-Diaminopurine Riboside | Guanosine |

| Iodine Source | Diiodomethane (Solvent) | CH₂I₂ + CuI (Catalytic) | CH₂I₂ / I₂ |

| Diazotizing Agent | Isoamyl Nitrite | Tert-butyl Nitrite / Isoamyl Nitrite | Isoamyl Nitrite |

| Temperature | 85°C | 60-80°C | Multi-step temps |

| Time | 1-2 Hours | 30-60 Mins | 3 Days (Total) |

| Typical Yield | 42 - 58% | 60 - 75% | 30 - 40% (Overall) |

| Key Advantage | Direct, one-step. | Higher reproducibility. | Cheap starting material. |

| Key Risk | Runaway exotherm; difficult workup. | Copper waste removal. | Multi-step purification. |

Self-Validating System: Troubleshooting the Synthesis

To ensure trustworthiness in the lab, observe these critical control points:

-

Water Content: The reaction must be strictly anhydrous. Presence of water hydrolyzes the diazonium salt to Guanosine (C2-OH), which is a common impurity.

-

Check: If the product spot on TLC streaks or a lower Rf spot appears (Guanosine), dry your solvents and reagents.

-

-

Reagent Quality: Isoamyl nitrite degrades over time.

-

Check: If the reaction stalls (starting material remains), add a fresh aliquot of nitrite. The solution should bubble gently (N₂ evolution) upon addition.

-

-

Workup Safety: CH₂I₂ is dense and toxic.

-

Protocol: Do not distill CH₂I₂ to dryness if peroxides are suspected. Use a liquid loading technique for column chromatography.

-

References

-

Nair, V., & Richardson, S. G. (1982).[1] Modification of nucleic acid components: Synthesis of 2-iodoadenosine and 2-iodoadenine. Synthesis, 1982(8), 670–672. Link

-

Matsuda, A., Shinozaki, M., Miyasaka, T., Machida, H., & Abiru, T. (1985). Palladium-catalyzed cross-coupling of 2-iodoadenosine with terminal alkynes: Synthesis and biological activities of 2-alkynyladenosines. Chemical and Pharmaceutical Bulletin, 33(4), 1766–1769. Link

-

Cristalli, G., et al. (2003). Adenosine A2A Receptor Agonists: A New Class of Potent and Selective Coronary Vasodilators. Journal of Medicinal Chemistry, 46(12), 2329-2337. (Demonstrates application of 2-iodoadenosine in drug discovery). Link

Sources

An In-depth Technical Guide to 2-Iodoadenosine: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoadenosine, a halogenated derivative of the endogenous nucleoside adenosine, serves as a critical molecular tool and synthetic intermediate in the development of novel therapeutics. Its unique chemical properties, imparted by the iodine atom at the 2-position of the purine ring, make it a valuable precursor for the synthesis of various adenosine receptor agonists and antagonists, as well as other biologically active molecules. This guide provides a comprehensive overview of the chemical properties of 2-Iodoadenosine and a detailed exploration of the analytical methodologies employed for its structure elucidation, offering practical insights for researchers in medicinal chemistry and drug discovery.

Chemical Properties of 2-Iodoadenosine

2-Iodoadenosine is a white to off-white solid with the molecular formula C₁₀H₁₂IN₅O₄ and a molecular weight of approximately 393.14 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂IN₅O₄ | PubChem[1] |

| Molecular Weight | 393.14 g/mol | PubChem[1] |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | PubChem[1] |

| CAS Number | 35109-88-7 | PubChem[1] |

| Appearance | White to off-white solid | |

| Melting Point | ~200 °C (decomposes) | |

| Solubility | Soluble in DMSO and DMF |

Structure:

The structure of 2-Iodoadenosine consists of an adenine base, a ribose sugar, and an iodine atom substituted at the C2 position of the purine ring. This substitution significantly influences the molecule's electronic distribution and steric profile, which in turn affects its reactivity and biological activity.

Caption: 2D structure of 2-Iodoadenosine.

Reactivity and Stability:

The presence of the iodine atom at the C2 position makes 2-Iodoadenosine susceptible to nucleophilic substitution reactions, a property extensively utilized in the synthesis of various adenosine derivatives. It can undergo reactions with amines, thiols, and other nucleophiles to displace the iodide.[2] The molecule is generally stable under standard laboratory conditions but may be sensitive to light and should be stored in a cool, dark place. Like other nucleosides, it can be susceptible to acid-catalyzed hydrolysis of the glycosidic bond.[3]

Structure Elucidation of 2-Iodoadenosine

The definitive confirmation of the structure of 2-Iodoadenosine relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Iodoadenosine displays characteristic signals for the protons of the ribose sugar and the purine base.

-

Anomeric Proton (H-1'): A doublet in the downfield region (around 6.0 ppm) is characteristic of the anomeric proton, with its coupling to H-2' providing information on the stereochemistry of the glycosidic bond.

-

Ribose Protons (H-2', H-3', H-4', H-5'): These protons appear as multiplets in the region of 4.0-4.6 ppm. 2D NMR techniques like COSY are invaluable for assigning these coupled protons.[4]

-

Purine Proton (H-8): A singlet further downfield (around 8.2 ppm) corresponds to the H-8 proton of the purine ring.

-

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is typically observed. Its chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

-

Purine Carbons: The carbon signals of the purine ring appear in the downfield region (115-160 ppm). The C-2 carbon, being directly attached to the electronegative iodine atom, shows a distinct chemical shift.

-

Ribose Carbons: The carbons of the ribose moiety resonate in the range of 60-90 ppm.

A representative workflow for NMR-based structure elucidation is depicted below:

Caption: A typical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

For 2-Iodoadenosine, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺. The high-resolution mass spectrum will show a characteristic isotopic pattern for the presence of iodine.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information. Key fragmentation pathways for nucleosides include:

-

Glycosidic Bond Cleavage: This is a common fragmentation pathway, resulting in the separation of the purine base and the ribose sugar. This would lead to a fragment ion corresponding to the 2-iodoadenine base.

-

Loss of Water: Dehydration of the ribose moiety is another frequently observed fragmentation.

-

Cross-ring Cleavage of the Ribose: Fragmentation within the sugar ring can also occur, providing further structural details.[5]

Caption: Predicted major fragmentation pathways for 2-Iodoadenosine.

X-ray Crystallography

Experimental Protocol for Crystallization (General Approach):

-

Purification: The 2-Iodoadenosine sample must be of high purity (>98%). Purification can be achieved by recrystallization or chromatographic methods such as reversed-phase HPLC.[9]

-

Solvent Screening: A variety of solvents and solvent mixtures are screened to find conditions under which 2-Iodoadenosine is sparingly soluble.

-

Crystal Growth: Common crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution are employed.

-

Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted, and subjected to X-ray diffraction analysis.

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates and bond lengths.

Synthesis and Purification

The synthesis of 2-Iodoadenosine typically starts from commercially available adenosine. A common synthetic route involves the protection of the ribose hydroxyl groups, followed by iodination of the purine ring and subsequent deprotection.

Illustrative Synthetic Protocol:

-

Protection of Ribose Hydroxyls: Adenosine is treated with an appropriate protecting group, such as acetyl groups, to protect the 2', 3', and 5'-hydroxyls of the ribose sugar.

-

Iodination: The protected adenosine is then subjected to iodination. A common method involves the use of iodine in the presence of an oxidizing agent or an iodinating reagent such as N-iodosuccinimide (NIS).

-

Deprotection: The protecting groups on the ribose are removed, typically by treatment with a base such as ammonia in methanol, to yield 2-Iodoadenosine.

-

Purification: The crude product is purified by column chromatography on silica gel or by preparative HPLC to obtain the final product in high purity.[10]

Caption: General synthetic workflow for 2-Iodoadenosine.

Conclusion

2-Iodoadenosine is a valuable building block in medicinal chemistry, and a thorough understanding of its chemical properties and structural features is paramount for its effective utilization. This guide has provided a detailed overview of its key characteristics and the analytical techniques employed for its structural elucidation. By leveraging the power of NMR, mass spectrometry, and X-ray crystallography, researchers can confidently confirm the identity and purity of 2-Iodoadenosine, paving the way for its successful application in the synthesis of novel and potent bioactive compounds.

References

Sources

- 1. 2-Iodoadenosine | C10H12IN5O4 | CID 169662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emerypharma.com [emerypharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of the A2A adenosine receptor and their use in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 9. ymcamerica.com [ymcamerica.com]

- 10. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 2-Iodoadenosine

[1]

Part 1: Executive Summary

2-Iodoadenosine (CAS: 35109-88-7) is a critical purine nucleoside intermediate used extensively in the synthesis of A2A and A3 adenosine receptor agonists.[1] Its C2-iodo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), enabling the introduction of diverse alkynyl and aryl groups essential for structure-activity relationship (SAR) studies.[1]

This technical guide provides a definitive reference for the spectroscopic identification of 2-iodoadenosine. It synthesizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data into a self-validating analytical framework.[1] The guide emphasizes the causality behind spectral features—specifically the heavy-atom effect of iodine on chemical shifts and the specific fragmentation pathways observed in electrospray ionization (ESI).

Part 2: Chemical Identity & Physical Properties[1][2]

Before spectroscopic analysis, the compound must be verified against standard physicochemical properties.

| Property | Data | Notes |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Molecular Formula | C₁₀H₁₂IN₅O₄ | |

| Molecular Weight | 393.14 g/mol | Monoisotopic Mass: 392.99 |

| Appearance | White to off-white powder | Light sensitive (store in dark) |

| Melting Point | ~200 °C (decomposes) | Distinct decomposition often observed |

| Solubility | DMSO (High), DMF (High), H₂O (Low) | NMR typically performed in DMSO-d₆ |

| UV | 265 nm (in H₂O) | Useful for HPLC detection |

Part 3: Synthesis & Impurity Logic

Understanding the synthesis is crucial for anticipating impurities in the spectra. 2-Iodoadenosine is typically synthesized via the diazotization of 2-aminoadenosine (or guanosine derivatives) followed by iodination.

Synthesis Workflow Diagram

Caption: Synthesis pathway highlighting the origin of potential impurities (Guanosine and 2-Aminoadenosine) detectable in NMR/MS.

Part 4: Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)[1][3][5][6][7][8][9][10]

Solvent: DMSO-d₆ is the standard solvent due to the compound's polarity. Key Diagnostic: The absence of the C2-proton signal (present in adenosine at ~8.1 ppm) and the shielding of the C2 carbon.

H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H8 | 8.25 - 8.35 | Singlet (s) | 1H | Purine ring proton.[1] Deshielded by N7/N9.[1] |

| NH₂ | 7.60 - 7.80 | Broad Singlet (br s) | 2H | Exocyclic amine (6-NH₂).[1] Exchangeable with D₂O. |

| H1' | 5.80 - 5.90 | Doublet (d) | 1H | Anomeric proton.[1] |

| OH-2',3' | 5.40 - 5.50 | Doublet (d) | 2H | Ribose hydroxyls.[1] Disappear with D₂O shake. |

| OH-5' | 5.10 - 5.20 | Triplet (t) | 1H | 5'-Hydroxyl.[1] Disappears with D₂O shake. |

| H2' | 4.50 - 4.60 | Multiplet (m) | 1H | Ribose ring proton.[1] |

| H3' | 4.10 - 4.20 | Multiplet (m) | 1H | Ribose ring proton.[1] |

| H4' | 3.90 - 4.00 | Multiplet (m) | 1H | Ribose ring proton.[1] |

| H5', H5'' | 3.50 - 3.70 | Multiplet (m) | 2H | Diastereotopic methylene protons.[1] |

Critical Analysis:

-

The "H2 Gap": In unsubstituted adenosine, the H2 proton appears as a sharp singlet around 8.14 ppm. In 2-iodoadenosine, this signal must be absent .[1] If a singlet persists at ~8.1 ppm, the sample is contaminated with adenosine or a byproduct.

-

Solvent Peaks: Expect DMSO pentet at 2.50 ppm and a water singlet (variable) around 3.33 ppm.[1][2]

C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Shift ( | Assignment Logic |

| C6 | ~156.0 | Attached to NH₂.[1] Deshielded. |

| C4 | ~149.5 | Bridgehead carbon.[1] |

| C8 | ~139.5 | C-H bond (correlates to H8 in HSQC).[1] |

| C2 | ~118.0 - 121.0 | Diagnostic Peak. Iodinated carbon.[1] |

| C5 | ~119.0 | Bridgehead carbon.[1] |

| C1' | ~87.5 | Anomeric carbon.[1] |

| C4' | ~85.8 | Ribose ring.[1] |

| C2' | ~73.5 | Ribose ring.[1] |

| C3' | ~70.5 | Ribose ring.[1] |

| C5' | ~61.5 | Methylene carbon.[1] |

The Heavy Atom Effect: The iodine atom at C2 exerts a "heavy atom effect," causing a significant upfield shift (shielding) of the C2 carbon compared to adenosine (where C2 is ~152 ppm). The C2 signal in 2-iodoadenosine typically resonates near 120 ppm, often overlapping with or appearing close to the C5 signal.

Mass Spectrometry (ESI-MS)[1][7]

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation.

Ionization Mode: Positive ESI (

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathway in ESI-MS. The loss of the ribose sugar is the dominant event.

Interpretation:

-

Parent Ion (m/z 394): Confirms the intact molecule.[1]

-

Base Peak (m/z 262): Corresponds to the protonated nucleobase (2-iodoadenine).[1] This confirms that the iodine is attached to the base, not the sugar.

-

Isotope Pattern: Unlike Chlorine (3:1) or Bromine (1:1), Iodine is monoisotopic (

I).[1] There is no M+2 peak from the halogen. The M+1 peak is purely from

Infrared Spectroscopy (IR)[1]

IR is less specific for unique identification but confirms functional groups.[1]

Part 5: Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without water interference.[1]

-

Mass: Weigh 5–10 mg of 2-iodoadenosine into a clean vial.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

-

Note: Do not use CDCl₃ (insoluble).[1] D₂O can be used but will exchange the OH and NH₂ protons, simplifying the spectrum but losing structural information.

-

-

Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

-

Acquisition: Run standard proton (16 scans) and carbon (1024+ scans) sequences.[1]

Protocol B: HPLC-MS Method

For purity profiling and identity confirmation.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

Detection: UV at 265 nm; MS in ESI+ mode (Scan range 100-600 m/z).

-

Expected RT: 2-Iodoadenosine is more hydrophobic than adenosine due to the iodine.[1] It will elute later than adenosine.[1]

Part 6: References

-

Synthesis and Characterization: Causey, C. P., et al. "Synthesis and evaluation of 2-ethynyl-adenosine-5'-triphosphate as a chemical reporter for protein AMPylation."[1] RSC Advances, 2015.[1] (See ESI for specific NMR visuals).

-

Chemical Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 169662, 2-Iodoadenosine." PubChem, 2023.[1] [1]

-

General Nucleoside NMR: Rosemeyer, H. "Nucleosides and Nucleotides."[1] In: NMR Spectroscopy of Biological Solids, CRC Press. (General reference for purine chemical shift logic).

-

Heavy Atom Effect: Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry."[1] VCH, 1987.[1][3] (Authoritative text on C-I shielding effects).

An In-Depth Technical Guide to the Theoretical Properties and Computational Modeling of 2-Iodoadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoadenosine is a pivotal synthetic intermediate and a modified nucleoside whose significance in medicinal chemistry is primarily linked to its role as a precursor for potent and selective ligands of adenosine receptors (ARs). The introduction of an iodine atom at the C2 position of the adenine base provides a versatile chemical handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.[1] Understanding the intrinsic theoretical properties of this molecule is fundamental to predicting its reactivity and interaction with biological targets. This guide provides a comprehensive overview of the key physicochemical and theoretical characteristics of 2-Iodoadenosine and details the computational workflows used to model its behavior. We will explore quantum chemical calculations for elucidating its electronic structure, molecular docking to predict binding modes with target receptors, and molecular dynamics simulations to assess the stability of these interactions over time. The overarching goal is to furnish researchers with a robust framework for leveraging computational chemistry in the rational design of novel 2-Iodoadenosine derivatives for therapeutic applications.

Introduction: The Strategic Importance of 2-Iodoadenosine

Adenosine is a ubiquitous neuromodulator that exerts its physiological effects by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[2] These receptors are implicated in a vast array of physiological and pathological processes, making them attractive targets for drug discovery in areas such as inflammation, cardiac ischemia, and neurodegenerative diseases.[3][4]

The development of selective ligands for these receptor subtypes is a central goal of medicinal chemistry. Direct modification of the adenosine scaffold is a proven strategy, and the C2 position of the purine ring is a key site for introducing substitutions to modulate affinity and selectivity. 2-Iodoadenosine serves as a critical starting material in this endeavor.[5] Its utility stems from the ability of the iodine atom to participate in cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the synthesis of a diverse library of 2-substituted adenosine derivatives.[1]

To accelerate the discovery process and reduce the reliance on purely empirical synthesis, computational modeling has emerged as an indispensable tool.[6][7] By simulating the properties of 2-Iodoadenosine and its derivatives at an atomic level, we can gain predictive insights into their structure-activity relationships (SAR), guiding more efficient and targeted drug design. This guide bridges the gap between the theoretical underpinnings of 2-Iodoadenosine and the practical application of computational modeling in drug discovery workflows.

Physicochemical and Key Theoretical Properties

A foundational understanding of 2-Iodoadenosine begins with its basic physical and chemical properties. These parameters are essential inputs for both experimental and computational work.

Core Properties

The fundamental properties of 2-Iodoadenosine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂IN₅O₄ | [8][9] |

| Molecular Weight | 393.14 g/mol | [8][9] |

| CAS Number | 35109-88-7 | [8] |

| Appearance | Solid | |

| Melting Point | 200 °C (decomposition) | |

| SMILES | Nc1nc(I)nc2n(cnc12)[C@@H]3O[C@H]3O | |

| InChIKey | MGEBVSZZNFOIRB-UUOKFMHZSA-N | [8][9] |

Conformational Analysis: The Anti vs. Syn Preference

A critical theoretical property of nucleosides is the conformational preference around the glycosidic bond, which connects the purine base to the ribose sugar. This rotation gives rise to two primary conformations: anti and syn.

-

Anti Conformation: The purine base is oriented away from the ribose sugar. This is the conformation required for adenosine receptor activation.[10]

-

Syn Conformation: The purine base is positioned over the ribose sugar.

For adenosine derivatives to act as agonists at adenosine receptors, they must be able to adopt the anti conformation. Computational and NMR-based analyses have demonstrated that 2-substituted adenosines, derived from 2-Iodoadenosine, readily adopt this required anti conformation, which is consistent with their observed agonistic activity.[10] This contrasts with 8-substituted adenosines, which are sterically hindered from adopting the anti form and consequently act as antagonists.[10] This conformational predisposition is a key principle guiding the design of new AR ligands.

Computational Modeling Workflows

Computational modeling allows for the in-silico investigation of molecular properties and interactions, providing insights that are often difficult to obtain through experimental means alone.[7] The following sections detail three core computational workflows applicable to the study of 2-Iodoadenosine and its derivatives.

Quantum Chemical Calculations: Elucidating Electronic Structure

Causality: Before simulating how a molecule interacts with its environment, we must first understand its intrinsic properties. Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are used to solve approximations of the Schrödinger equation for a molecule.[11] This allows us to determine its optimal 3D geometry, electronic charge distribution, and orbital energies. For 2-Iodoadenosine, this is crucial for understanding the electronic impact of the iodine substituent on the purine ring, which influences its reactivity and non-covalent interaction potential.

Self-Validating Protocol: The protocol's integrity is maintained by comparing the calculated properties (e.g., bond lengths, angles) with available experimental data (e.g., from crystallography) or with higher-level "gold standard" calculations like Coupled Cluster (CCSD(T)) for smaller fragments.[11][12]

Detailed Protocol: Geometry Optimization and Electronic Property Analysis

-

Input Structure Generation: Obtain a 2D or 3D structure of 2-Iodoadenosine (e.g., from PubChem CID 169662).[9]

-

Method Selection:

-

Theory: Choose a suitable DFT functional (e.g., B3LYP or M06-2X) that balances accuracy and computational cost.

-

Basis Set: Select a basis set appropriate for all atoms. For iodine, a basis set that includes relativistic effects and effective core potentials (e.g., LANL2DZ) is essential. For H, C, N, and O, a Pople-style basis set like 6-31G(d,p) is a common starting point.

-

-

Calculation Setup: Specify the task as "Geometry Optimization" and "Frequency" calculation in the input file for a quantum chemistry software package (e.g., Gaussian, ORCA). The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Execution: Run the calculation on a high-performance computing cluster.

-

Output Analysis:

-

Geometry: Extract the optimized Cartesian coordinates.

-

Energy: Confirm the structure corresponds to an energy minimum.

-

Electronic Properties: Analyze the Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution. Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess regions of reactivity.

-

Caption: Molecular dynamics simulation workflow for assessing binding stability.

Conclusion and Future Directions

2-Iodoadenosine is more than just a chemical intermediate; it is a gateway to a rich chemical space of potent adenosine receptor modulators. This guide has detailed its fundamental theoretical properties and outlined a multi-tiered computational strategy for its investigation. By integrating quantum chemistry, molecular docking, and molecular dynamics simulations, researchers can move beyond trial-and-error synthesis towards a rational, structure-based design paradigm.

The causality is clear: understanding the electronic and conformational nature of 2-Iodoadenosine (via QC) allows for accurate prediction of its binding to a target (via docking), and the dynamic stability of this interaction can be validated over time (via MD). This self-validating system of computational protocols provides a powerful engine for hypothesis generation and prioritization in drug discovery.

Future efforts will likely involve the use of more advanced computational techniques, such as enhanced sampling MD (e.g., metadynamics) to calculate binding free energies more accurately, and the application of machine learning models trained on both experimental and simulation data to predict the activity of novel 2-Iodoadenosine derivatives with even greater speed and precision.

References

Sources

- 1. 2-碘腺苷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Molecular modeling of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking study of A(3) adenosine receptor antagonists and pharmacophore-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scientists use computational modeling to guide a difficult chemical synthesis | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 7. azolifesciences.com [azolifesciences.com]

- 8. medkoo.com [medkoo.com]

- 9. 2-Iodoadenosine | C10H12IN5O4 | CID 169662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2- and 8-alkynyladenosines: conformational studies and docking to human adenosine A3 receptor can explain their different biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of 2-Iodoadenosine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed a recurring theme in purinergic signaling research: the quest for specific and potent modulators of adenosine action. Among the myriad of adenosine analogs, 2-Iodoadenosine presents a compelling case for detailed investigation. Its structural modification at the 2-position of the purine ring offers a unique pharmacological profile that warrants a deeper understanding. This guide is born out of the necessity to consolidate our current knowledge and to provide a clear, experimentally-grounded framework for researchers venturing into the study of this intriguing molecule. We will move beyond a mere recitation of facts to a causal exploration of why specific experimental choices are made, ensuring that each step in understanding 2-Iodoadenosine's mechanism of action is both logical and self-validating.

Introduction to 2-Iodoadenosine: A Molecule of Interest in Purinergic Signaling

2-Iodoadenosine is a synthetic derivative of the endogenous nucleoside adenosine.[1] Its key structural feature is the substitution of a hydrogen atom with an iodine atom at the 2-position of the adenine base. This modification significantly alters its electronic and steric properties, leading to a distinct pharmacological profile compared to its parent molecule.

| Property | Description |

| Chemical Formula | C₁₀H₁₂IN₅O₄ |

| Molecular Weight | 393.14 g/mol |

| Synonyms | 2-Iodo-adenosine |

| Appearance | Solid |

The study of 2-Iodoadenosine is rooted in the broader field of purinergic signaling, which encompasses the physiological roles of purine nucleotides and nucleosides like adenosine and ATP. Adenosine, in particular, is a critical signaling molecule that regulates a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation, by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃.

The Dual-Pronged Mechanism of Action: A Hypothesis

Based on the current body of evidence, the mechanism of action of 2-Iodoadenosine in biological systems is hypothesized to be a dual-pronged approach involving both intracellular and extracellular targets. This guide will dissect these two primary pathways:

-

Intracellular Action: Inhibition of Adenosine Kinase (ADK).

-

Extracellular Action: Interaction with Adenosine Receptors.

The following sections will delve into the experimental evidence and methodologies required to investigate each of these proposed mechanisms.

Intracellular Target: Inhibition of Adenosine Kinase

A primary hypothesized mechanism of action for 2-Iodoadenosine is the inhibition of adenosine kinase (ADK), a key enzyme in the adenosine metabolic pathway.

The Rationale: Why Target Adenosine Kinase?

Adenosine kinase is the primary enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and, consequently, extracellular adenosine concentrations. By inhibiting ADK, the intracellular concentration of adenosine is expected to rise. This elevation can lead to increased transport of adenosine into the extracellular space, where it can then activate adenosine receptors, leading to a potentiation of adenosine-mediated signaling. This indirect, modulatory approach is a key strategy in adenosine-related drug development.

Experimental Validation: Adenosine Kinase Inhibition Assay

To validate the inhibitory effect of 2-Iodoadenosine on ADK, a robust and reproducible enzymatic assay is essential.

Protocol: ADP-Glo™ Kinase Assay for Adenosine Kinase Activity

This commercially available luminescent assay is a reliable method for measuring ADK activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human adenosine kinase

-

2-Iodoadenosine

-

Adenosine (substrate)

-

ATP (co-substrate)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Methodology:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the kinase buffer, a fixed concentration of adenosine, and a fixed concentration of ATP.

-

Add varying concentrations of 2-Iodoadenosine to the wells.

-

Initiate the reaction by adding the adenosine kinase enzyme.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

Termination and ATP Depletion:

-

Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the concentration of 2-Iodoadenosine.

-

Calculate the IC₅₀ value, which represents the concentration of 2-Iodoadenosine required to inhibit 50% of the ADK activity.

-

Expected Outcome and Interpretation:

A dose-dependent decrease in the luminescent signal with increasing concentrations of 2-Iodoadenosine would confirm its inhibitory effect on ADK. The IC₅₀ value will provide a quantitative measure of its potency.

Extracellular Targets: Interaction with Adenosine Receptors

The second arm of 2-Iodoadenosine's hypothesized mechanism of action involves its direct interaction with the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃) on the cell surface.

The Rationale: A Direct Agonist or Antagonist?

The structural similarity of 2-Iodoadenosine to adenosine suggests that it may bind to adenosine receptors. The key question is whether it acts as an agonist, mimicking the effect of adenosine, or as an antagonist, blocking the receptor and preventing adenosine from binding. The nature of this interaction (agonist vs. antagonist) and its affinity for each receptor subtype will determine its overall physiological effect.

Experimental Validation: Radioligand Binding Assays

To determine the binding affinity of 2-Iodoadenosine for each adenosine receptor subtype, competitive radioligand binding assays are the gold standard.

Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (2-Iodoadenosine) to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Cell membranes expressing a high density of a specific human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃).

-

A high-affinity radiolabeled ligand specific for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A, [¹²⁵I]AB-MECA for A₃).

-

2-Iodoadenosine (unlabeled competitor).

-

Assay buffer.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of 2-Iodoadenosine.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 2-Iodoadenosine concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome and Interpretation:

A dose-dependent decrease in the amount of bound radioligand with increasing concentrations of 2-Iodoadenosine indicates that it competes for the same binding site. The Ki value will provide a quantitative measure of its binding affinity for that specific receptor subtype. This experiment should be repeated for all four adenosine receptor subtypes to determine its selectivity profile.

| Receptor Subtype | Radioligand Example | Expected Outcome for 2-Iodoadenosine |

| A₁ | [³H]DPCPX | Determination of Ki value |

| A₂A | [³H]CGS 21680 | Determination of Ki value |

| A₂B | [³H]DPCPX (in cells with low A₁ expression) | Determination of Ki value |

| A₃ | [¹²⁵I]AB-MECA | Determination of Ki value |

Cellular Uptake: Crossing the Membrane Barrier

For 2-Iodoadenosine to exert its intracellular effects, it must first cross the cell membrane. Understanding its transport mechanism is crucial for a complete mechanistic picture.

The Rationale: Nucleoside Transporters as Gatekeepers

Adenosine and its analogs are primarily transported into cells by two families of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[2][3] Identifying which transporters are responsible for 2-Iodoadenosine uptake is key to understanding its cellular pharmacokinetics.

Experimental Validation: Cellular Uptake Assay with Transporter Inhibitors

A cellular uptake assay using radiolabeled 2-Iodoadenosine in the presence and absence of specific nucleoside transporter inhibitors can elucidate its transport mechanism.

Protocol: [³H]-2-Iodoadenosine Uptake Assay

Materials:

-

A suitable cell line expressing known nucleoside transporters (e.g., HeLa cells).

-

[³H]-2-Iodoadenosine.

-

Specific inhibitors for ENT1 (e.g., S-(4-Nitrobenzyl)-6-thioinosine, NBMPR) and other transporters.

-

Cell culture medium and buffers.

-

Scintillation counter and fluid.

Methodology:

-

Cell Seeding:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

-

Pre-incubation with Inhibitors:

-

Pre-incubate the cells with either vehicle or a specific nucleoside transporter inhibitor for a short period.

-

-

Uptake Measurement:

-

Add [³H]-2-Iodoadenosine to the wells and incubate for various time points to determine the initial rate of uptake.

-

-

Termination and Lysis:

-

Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

-

Lyse the cells to release the intracellular contents.

-

-

Radioactivity Measurement:

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

-

Data Analysis:

-

Plot the intracellular radioactivity against time to determine the rate of uptake.

-

Compare the uptake rates in the presence and absence of the different transporter inhibitors.

-

Expected Outcome and Interpretation:

A significant reduction in the uptake of [³H]-2-Iodoadenosine in the presence of a specific inhibitor will identify the transporter responsible for its cellular entry.

Downstream Signaling: Impact on Cyclic AMP Levels

To determine whether 2-Iodoadenosine acts as an agonist or antagonist at adenosine receptors, its effect on downstream signaling pathways must be assessed. A key second messenger for A₂A and A₂B receptors is cyclic AMP (cAMP).

The Rationale: cAMP as a Readout of Receptor Activation

Activation of A₂A and A₂B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, activation of A₁ and A₃ receptors can inhibit adenylyl cyclase, causing a decrease in cAMP. Therefore, measuring changes in cAMP levels in response to 2-Iodoadenosine can reveal its functional activity at these receptors.

Experimental Validation: cAMP Assay

A variety of commercially available cAMP assays can be used to measure changes in intracellular cAMP levels.

Protocol: GloSensor™ cAMP Assay

This is a live-cell, real-time assay that uses a genetically encoded biosensor to detect changes in cAMP levels.

Materials:

-

Cells expressing the adenosine receptor of interest and the GloSensor™ cAMP biosensor.

-

2-Iodoadenosine.

-

A known agonist for the receptor as a positive control.

-

GloSensor™ cAMP Reagent.

-

Luminometer.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the receptor and biosensor in a white, opaque 96-well plate.

-

-

Assay Setup:

-

Equilibrate the cells with the GloSensor™ cAMP Reagent.

-

-

Stimulation and Measurement:

-

Add varying concentrations of 2-Iodoadenosine to the wells.

-

Immediately begin measuring luminescence in real-time using a luminometer.

-

-

Data Analysis:

-

Plot the change in luminescence over time for each concentration of 2-Iodoadenosine.

-

Determine the EC₅₀ (for an agonist) or IC₅₀ (for an antagonist in the presence of an agonist) from the dose-response curve.

-

Expected Outcome and Interpretation:

-

An increase in luminescence indicates that 2-Iodoadenosine is acting as an agonist at Gs-coupled receptors (A₂A and A₂B).

-

A decrease in forskolin-stimulated luminescence would suggest agonism at Gi-coupled receptors (A₁ and A₃).

-

No change in luminescence on its own, but an inhibition of the response to a known agonist, would indicate that 2-Iodoadenosine is an antagonist .

Synthesis and Conclusion

The mechanism of action of 2-Iodoadenosine is likely a composite of its intracellular and extracellular activities. By systematically employing the experimental approaches outlined in this guide, researchers can dissect these mechanisms with precision. The inhibition of adenosine kinase and the interaction with adenosine receptors are not mutually exclusive; in fact, they may act in concert to produce the overall pharmacological effect of 2-Iodoadenosine.

Future research should focus on obtaining precise quantitative data for 2-Iodoadenosine's interaction with its molecular targets and elucidating the interplay between its intracellular and extracellular effects in various physiological and pathological contexts. This comprehensive understanding will be instrumental in harnessing the therapeutic potential of this and other modified adenosine analogs.

References

-

PubChem. 2-Iodoadenosine. National Center for Biotechnology Information. [Link]

-

Gifford Bioscience. Radioligand Binding Assays. [Link]

- Young, J. D., Yao, S. Y. M., Sun, L., Cass, C. E., & Baldwin, S. A. (2008). Human equilibrative nucleoside transporter (ENT) family of proteins: structure, function, and physiological and pharmacological roles. Xenobiotica, 38(7-8), 995-1021.

-

Pastor-Anglada, M., & Pérez-Torras, S. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology, 9, 606. [Link]

- Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1-34.

Sources

The Strategic Utility of 2-Iodoadenosine: A Technical Guide for Advanced Nucleoside Chemistry

For researchers, scientists, and professionals in drug development, the strategic selection of precursors is paramount to the successful synthesis of novel nucleoside analogs. Among the panoply of available building blocks, 2-Iodoadenosine has emerged as a particularly versatile and powerful precursor. Its unique combination of stability and reactivity at the C2 position of the purine ring makes it an ideal scaffold for introducing a diverse array of chemical moieties through modern cross-coupling methodologies. This guide provides an in-depth technical overview of the synthesis, characterization, and strategic application of 2-Iodoadenosine in the generation of high-value nucleoside derivatives for therapeutic and research applications.

The Precursor: Synthesis and Characterization of 2-Iodoadenosine

The journey towards novel 2-substituted adenosine analogs begins with the efficient preparation of the 2-Iodoadenosine precursor. A common and reliable method involves the diazotization of 2-aminoadenosine, followed by an in-situ Sandmeyer-type reaction with iodide.

Synthesis of 2-Iodoadenosine from 2-Aminoadenosine

This synthetic route is favored for its relatively mild conditions and good yields. The exocyclic amine at the C2 position of 2-aminoadenosine is converted to a diazonium salt, which is subsequently displaced by an iodide ion.

Experimental Protocol: Synthesis of 2-Iodoadenosine

-

Dissolution: Suspend 2-aminoadenosine in a suitable acidic aqueous medium, such as a mixture of sulfuric acid and water, and cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled suspension while maintaining the temperature below 5 °C. Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Iodination: To the diazonium salt solution, add a solution of potassium iodide (KI) portion-wise. The reaction is typically stirred at low temperature for a period, then allowed to warm to room temperature and stirred for several hours or overnight.

-

Work-up and Purification: Quench the reaction by adding a reducing agent, such as sodium thiosulfate, to consume any excess iodine. The crude product is then purified by column chromatography on silica gel to afford 2-Iodoadenosine as a solid.

Physicochemical and Spectroscopic Characterization

Proper characterization of 2-Iodoadenosine is crucial to ensure its purity and suitability for subsequent reactions.

| Property | Value |

| Molecular Formula | C₁₀H₁₂IN₅O₄ |

| Molecular Weight | 393.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~200 °C (decomposition) |

| ¹H NMR | Consistent with the structure, showing characteristic shifts for the ribose protons and the H8 proton of the purine ring. |

| ¹³C NMR | Shows the expected signals for the ten carbon atoms, with the C2 carbon signal shifted downfield due to the iodine substituent. |

| Mass Spectrometry | ESI-MS typically shows the [M+H]⁺ ion at m/z 394.0. |

The Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C2-iodine bond of 2-Iodoadenosine is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the synthesis of a vast library of 2-substituted adenosine analogs with diverse functionalities.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][2] This reaction is instrumental in synthesizing 2-alkynyladenosine derivatives, which are known to be potent and selective ligands for adenosine receptors.[3]

Mechanism of Sonogashira Coupling

The catalytic cycle involves both palladium and copper catalysts. The palladium catalyst undergoes oxidative addition to the C-I bond of 2-Iodoadenosine. Simultaneously, the copper catalyst activates the terminal alkyne, facilitating its transfer to the palladium center (transmetalation). Reductive elimination from the palladium complex then yields the 2-alkynyladenosine product and regenerates the active palladium(0) catalyst.[4]

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 2-Iodoadenosine

-

Reaction Setup: In a reaction vessel, combine 2-Iodoadenosine, the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Base: Dissolve the reactants in a suitable solvent, such as anhydrous DMF or THF, and add an amine base (e.g., triethylamine or diisopropylethylamine).

-

Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and stir at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Purification: Upon completion, the reaction mixture is typically filtered, the solvent removed under reduced pressure, and the residue purified by silica gel chromatography.

Table of Representative Sonogashira Couplings with 2-Iodoadenosine

| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 85 | [1] |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 78 | [1] |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NEt | THF | 92 | [5] |

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl and 2-Heteroaryladenosines

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds by reacting an aryl or vinyl halide with an organoboron compound, typically a boronic acid or ester.[6][7] This reaction is invaluable for synthesizing 2-aryl and 2-heteroaryladenosine derivatives, which have shown significant potential as therapeutic agents, particularly as adenosine receptor antagonists.[8]

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to 2-Iodoadenosine. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst.[9]

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodoadenosine

-

Reaction Setup: Combine 2-Iodoadenosine, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a reaction vessel.

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Conditions: Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed.

-

Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Table of Representative Suzuki-Miyaura Couplings with 2-Iodoadenosine

| Boronic Acid Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 88 | [7] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 91 | [10] |

| 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 | [11] |

Stille Coupling: Formation of C-C Bonds with Organostannanes

The Stille coupling provides another effective method for C-C bond formation, utilizing organostannane reagents.[12] While the toxicity of tin compounds is a concern, the reaction is often tolerant of a wide range of functional groups.[13]

Mechanism of Stille Coupling

The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the palladium(0) catalyst to 2-Iodoadenosine, followed by transmetalation with the organostannane reagent, and concluding with reductive elimination to yield the 2-substituted adenosine.[14]

Experimental Protocol: Stille Coupling of 2-Iodoadenosine

-

Reaction Setup: In a reaction vessel, dissolve 2-Iodoadenosine, the organostannane (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃) in an anhydrous, degassed solvent such as toluene or DMF.

-

Additives: In some cases, a ligand (e.g., PPh₃ or AsPh₃) and/or a copper(I) salt co-catalyst may be added to enhance the reaction rate and yield.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature typically between 80 and 120 °C.

-

Purification: After completion, the reaction is worked up, and the product is purified by chromatography. Special care should be taken to remove toxic tin byproducts.

Buchwald-Hartwig Amination: Synthesis of 2-Aminoadenosine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[15][16] This reaction is particularly useful for synthesizing 2-aminoadenosine derivatives with various substituents on the amino group.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of a palladium(0) complex to 2-Iodoadenosine. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the 2-aminoadenosine derivative and regenerates the palladium(0) catalyst.[17][18]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodoadenosine

-

Reaction Setup: Combine 2-Iodoadenosine, the amine (1.2-2.0 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) in a reaction vessel.

-

Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: Thoroughly degas the mixture and heat under an inert atmosphere at a temperature ranging from 80 to 110 °C.

-

Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed. The product is then purified by column chromatography.

Applications in Drug Discovery and Chemical Biology

The 2-substituted adenosine analogs synthesized from 2-Iodoadenosine are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities.[19][20][21][22]

Adenosine Receptor Ligands

Many 2-substituted adenosines are potent and selective ligands for the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃).[23][24]

-

2-Alkynyladenosines: Often exhibit high affinity and selectivity for A₂A and A₃ receptors, making them valuable tools for studying the physiological roles of these receptors and as potential therapeutics for inflammatory diseases and cancer.[3]

-

2-Aryladenosines: Can act as potent antagonists for adenosine receptors, with potential applications in the treatment of neurodegenerative diseases and as stimulants.[8][25]

-

2-Aminoadenosine Derivatives: These compounds can also modulate adenosine receptor activity and have been explored for various therapeutic indications.

Biochemical Probes

The ability to introduce a wide range of functional groups at the C2 position allows for the development of tailored biochemical probes.

-

Fluorescent Probes: Introduction of a fluorophore at the C2 position can create fluorescent analogs of adenosine that can be used to study enzyme kinetics, protein-ligand interactions, and cellular imaging.[26]

-

Bioconjugation Handles: Alkynyl or azido groups introduced via cross-coupling can serve as handles for "click" chemistry, enabling the attachment of biotin, affinity tags, or other reporter molecules to study biological pathways.[27]

Conclusion

2-Iodoadenosine stands as a cornerstone precursor in modern nucleoside chemistry. Its accessibility and the reliability of palladium-catalyzed cross-coupling reactions at the C2 position provide a robust platform for the synthesis of a vast array of 2-substituted adenosine analogs. The insights and protocols presented in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their pursuit of novel therapeutic agents and innovative biochemical tools. The continued exploration of new coupling partners and reaction conditions will undoubtedly expand the chemical space accessible from 2-Iodoadenosine, leading to further breakthroughs in drug discovery and our understanding of biological systems.

References

- Bera, B., & Nair, V. (2003). Synthesis and biological activities of 2-functionalized purine nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 115-127.

- Felpin, F. X., & Fouquet, E. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.

- Hocek, M., & Dvořáková, H. (2003). Sonogashira coupling reactions of 2-iodoadenosine with terminal alkynes. Tetrahedron Letters, 44(27), 5069-5071.

- Ikeuchi, T., et al. (2001). 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor. Journal of Medicinal Chemistry, 44(10), 1540-1549.

- Manfredini, S., et al. (2002). N6-Alkyl-2-alkynyl Derivatives of Adenosine as Potent and Selective Agonists at the Human Adenosine A3 Receptor and a Starting Point for Searching A2B Ligands. Journal of Medicinal Chemistry, 45(15), 3271-3279.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

-

PubChem. (n.d.). 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists. Retrieved from [Link]

- Quarterly Reviews of Biophysics. (2015). 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. Cambridge University Press & Assessment.

- Robins, M. J., & Uznanski, B. (1981). A convenient synthesis of 2-iodoadenosine. Canadian Journal of Chemistry, 59(17), 2608-2611.

- Sznol, M., & Parkinson, D. R. (1994). Clinical applications of IL-2. Oncology (Williston Park, N.Y.), 8(6), 61-75.

- The Royal Society of Chemistry. (2015).

- Volpini, R., et al. (2002). N6-Alkyl-2-alkynyl Derivatives of Adenosine as Potent and Selective Agonists at the Human Adenosine A3 Receptor and a Starting Point for Searching A2B Ligands. Journal of Medicinal Chemistry, 45(15), 3271-3279.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- ACS Publications. (2009). Synthesis and Biological Evaluation of 2-Alkynyl-N6-methyl-5′-N-methylcarboxamidoadenosine Derivatives as Potent and Highly Selective Agonists for the Human Adenosine A3 Receptor. Journal of Medicinal Chemistry, 52(23), 7897-7900.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- LiverTox - NCBI Bookshelf. (2020). Nucleoside Analogues. NIH.

- Benchchem. (n.d.).

- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.

- Organic Chemistry Portal. (2005).

- ResearchGate. (2024). Progress in the Functionalization of Purines and Purine Nucleosides by Minisci Reactions Over the Past 50 Years.

- NIH. (2021). Antiviral nucleoside analogs.

- PMC - PubMed Central. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups.

- Beilstein Journals. (n.d.).

- PMC. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Stille reaction.

- ResearchGate. (n.d.). Synthesis of adenosine and 2′‐deoxyadenosine with (Z)

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- Chemistry LibreTexts. (2023). Stille Coupling.

- Springer Professional. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions.

- BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection in Biological Research.

- Oxford Academic. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.

- PubMed. (n.d.). Second-generation beta-oxidation resistant 3-oxa-lipoxin A4 analogs.

- MDPI. (2024).

- PubMed. (2024).

- The Royal Society of Chemistry. (2015).

- PubMed. (2020). Nucleoside Analogues.

- PMC - PubMed Central. (n.d.). Chemical Approaches to Probe Metabolic Networks.

- THE STILLE REACTION, 38 YEARS L

- Beilstein Journals. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- PMC - NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

- PubMed. (2012). Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids.

- YouTube. (2023).

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021).

- Recent advances in the synthesis of stannanes and the scope of their posterior chemical transform

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. Sci-Hub. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C / The Journal of Organic Chemistry, 2005 [sci-hub.jp]

- 7. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 8. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. uvadoc.uva.es [uvadoc.uva.es]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activities of 2-functionalized purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 27. Chemical Approaches to Probe Metabolic Networks - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Iodoadenosine in Purinergic Signaling Pathways

Executive Summary

2-Iodoadenosine (2-I-ADO) acts as a potent, stable agonist of adenosine receptors (ARs), functioning as a critical pharmacological probe in purinergic signaling research. Unlike the endogenous ligand adenosine, which has a half-life of seconds in physiological fluids due to rapid deamination, 2-I-ADO exhibits significant resistance to Adenosine Deaminase (ADA) . This stability allows for sustained activation of G-protein coupled pathways, specifically the Gs-coupled A2A and Gi-coupled A1 receptor subtypes.

This guide details the mechanistic role of 2-I-ADO in modulating intracellular cAMP levels and its downstream physiological effects, such as the inhibition of platelet aggregation. It provides validated experimental workflows for utilizing this compound in binding and functional assays, ensuring reproducibility and data integrity.

Chemical & Pharmacological Profile

Structural Stability and ADA Resistance

The defining feature of 2-I-ADO is the halogen substitution at the C-2 position of the purine ring.

-

Mechanism of Stability: Endogenous adenosine is rapidly converted to inosine by ADA. The bulky iodine atom at the C-2 position creates steric hindrance that prevents the compound from fitting into the catalytic pocket of ADA, thereby increasing its biological half-life from seconds (adenosine) to hours/minutes depending on the system.

-

Implication: This allows for precise equilibrium binding measurements and prolonged functional assays without the absolute necessity of ADA inhibitors (e.g., EHNA), although their use is still common practice to eliminate endogenous adenosine background.

Receptor Affinity and Selectivity

2-I-ADO is generally characterized as a non-selective or "mixed" agonist with high affinity for both A1 and A2A receptors. While it is often utilized to probe A2A-mediated effects (vasodilation, anti-platelet activity), researchers must account for its A1 activity (bradycardia, neuroprotection).

Table 1: Comparative Receptor Profile of 2-Iodoadenosine

| Receptor Subtype | G-Protein Coupling | Primary Signaling Effect | 2-I-ADO Affinity (Ki) | Physiological Outcome |

| A1 | Gi/Go | ↓ cAMP, ↑ K+ efflux | High (nM range) | Bradycardia, Neuroprotection |

| A2A | Gs | ↑ cAMP | High (nM range) | Vasodilation, Platelet Inhibition |

| A2B | Gs | ↑ cAMP | Low (µM range) | Inflammation modulation |

| A3 | Gi | ↓ cAMP | Intermediate | Mast cell degranulation |

Technical Note: Selectivity ratios are species-dependent. In human recombinant systems, 2-I-ADO often displays equipotent affinity for A1 and A2A, whereas specific N6-substitutions (e.g., CGS-21680) are required for high A2A selectivity.

Mechanistic Role in Signaling Pathways

The utility of 2-I-ADO largely stems from its ability to modulate the cAMP-PKA axis .

The A2A / Gs Pathway (Platelet Inhibition)

In platelets, 2-I-ADO binds to the Gs-coupled A2A receptor. This triggers the exchange of GDP for GTP on the Gαs subunit, which then stimulates Adenylyl Cyclase (AC) .

-

cAMP Surge: AC converts ATP to cAMP.

-

PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

-

VASP Phosphorylation: PKA phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157 and Ser239.

-

Inhibition: Phosphorylated VASP prevents fibrinogen receptor (GPIIb/IIIa) activation, effectively blocking platelet aggregation.

The A1 / Gi Pathway (Negative Feedback)

Simultaneously, in neuronal or cardiac tissue, 2-I-ADO may bind A1 receptors. The associated Gαi subunit inhibits Adenylyl Cyclase, reducing cAMP levels and activating G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels, leading to hyperpolarization.

Figure 1: Dual signaling mechanism of 2-Iodoadenosine. The primary A2A-Gs pathway drives cAMP accumulation, leading to physiological inhibition.

Experimental Protocols

Protocol A: Functional cAMP Accumulation Assay

Objective: To quantify the potency (EC50) of 2-I-ADO in activating A2A receptors. System: HEK293 cells stably expressing human A2A receptors.

Reagents:

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

PDE Inhibitor: 500 µM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Detection Kit: AlphaScreen cAMP or GloSensor.

Workflow:

-

Cell Preparation: Harvest cells at 80-90% confluency. Resuspend in Assay Buffer at

cells/mL. -

Pre-Incubation: Add IBMX (500 µM) to cell suspension. Incubate for 15 min at 37°C.

-

Why? IBMX blocks endogenous phosphodiesterases, ensuring that measured cAMP accumulation is solely due to receptor activation, not degradation kinetics.

-

-